REACTION_CXSMILES
|
C(#N)C.N1C(C)=CC=[CH:6][C:5]=1[CH3:11].CCN=C=N[CH2:17][CH2:18][CH2:19][N:20]([CH3:22])[CH3:21].Cl.Cl>O.CC(OC)(C)C>[CH3:22][N:20]([CH:19]1[CH2:18][CH2:17][CH2:11][CH2:5][CH2:6]1)[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
1404 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1053 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
1755 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
compound
|
Quantity
|
351 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound
|
Quantity
|
314 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
807 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
323 kg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
123 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
351 kg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
123 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
un-reacted compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
807 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20 to 30° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 0 to 10° C
|
Type
|
ADDITION
|
Details
|
was charged to R-1
|
Type
|
ADDITION
|
Details
|
was charged to between 5 to 25° C
|
Type
|
CUSTOM
|
Details
|
Reaction completion
|
Type
|
ADDITION
|
Details
|
was charged to R-1 between 15° C. to 25° C
|
Type
|
STIRRING
|
Details
|
The batch was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
settled for at least 30 minutes
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was split to HOLD TANK
|
Type
|
ADDITION
|
Details
|
807 kg of 9.9% HCl was charged to R-1 at 15 to 25° C
|
Type
|
STIRRING
|
Details
|
The batch was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
settled for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was split to HOLD TANK
|
Type
|
ADDITION
|
Details
|
was charged to R-2
|
Type
|
STIRRING
|
Details
|
the whole was agitated until all solid
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
R-1 at 15 to 25° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
settled for at least 30 minutes
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was split to HOLD TANK
|
Type
|
ADDITION
|
Details
|
140 kg of sodium chloride was charged to the NaHCO3 solution in R-2
|
Type
|
STIRRING
|
Details
|
The whole in R-1 was agitated for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
settles for at lest 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was split to HOLD TANK
|
Type
|
STIRRING
|
Details
|
The whole in R-1 was agitated for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
settled for at lest 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was split to HOLD TANK
|
Type
|
CONCENTRATION
|
Details
|
The batch in R-1 was concentrated to about 1053 L under vacuum
|
Type
|
ADDITION
|
Details
|
was charged to R-2
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 20 to 30° C. until all solids
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
STIRRING
|
Details
|
The whole was stirred at 20 to 30° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Hydrolysis completion
|
Type
|
ADDITION
|
Details
|
was charged to R-1
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
settles for at least 30 minutes
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was split to R-2
|
Type
|
ADDITION
|
Details
|
1053 L of MTBE was charged to R-2
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for about 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
settled for at least 30 minutes
|
Type
|
ADDITION
|
Details
|
was charged to R-1 at 20 to 30° C
|
Type
|
STIRRING
|
Details
|
The mixture in R-1 was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
settled for at least 30 minutes
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was split to HOLD TANK
|
Type
|
ADDITION
|
Details
|
was charged to R-2
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes at 15 to 25° C.
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
settled for at least 30 minutes
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was split to HOLD TANK
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
FILTRATION
|
Details
|
inline filter
|
Type
|
CONCENTRATION
|
Details
|
The batch in R-2 was concentrated to about 1404 L under vacuum at 35 to 60° C
|
Type
|
ADDITION
|
Details
|
918 kg of isopropyl acetate was charged to R-2
|
Type
|
CONCENTRATION
|
Details
|
the batch was concentrated to about 1404 L under vacuum at 35 to 60° C
|
Type
|
ADDITION
|
Details
|
1530 kg of isopropyl acetate was charged to R-2
|
Type
|
CUSTOM
|
Details
|
was adjusted to 43 to 48° C.
|
Type
|
ADDITION
|
Details
|
109 kg of N,N-dimethylcyclohexylamine (DMCA) was charged to R-2
|
Type
|
ADDITION
|
Details
|
4 kg of compound Ic′ seed in 11 L of isopropyl acetate was charged to R-2
|
Type
|
STIRRING
|
Details
|
The batch was stirred for 5 h at 43 to 48° C. for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
130 kg of DMCA was charged to R-2 over 2 h at 43 to 48° C
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
153 kg of isopropyl acetate rinse
|
Type
|
ADDITION
|
Details
|
was charged to R-2
|
Type
|
TEMPERATURE
|
Details
|
The batch was cooled to 5 to 10° C. over a period of 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The batch was filtered in portions with a centrifuge
|
Type
|
WASH
|
Details
|
The wet cake was washed with cold isopropyl acetate
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum at 25° C. for 4 h
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
followed by at 45° C. for at least 8 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 706 kg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 303.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |